Tert-butyl (3-pyridylmethoxy)acetate
Description
Tert-butyl (3-pyridylmethoxy)acetate is an ester derivative featuring a tert-butyl group, an acetate backbone, and a 3-pyridylmethoxy substituent. This compound is structurally characterized by the presence of a pyridine ring—a heterocyclic aromatic system with a nitrogen atom at the 3-position—linked via a methoxy group to the acetate moiety. Such structural attributes make it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring steric protection or directed interactions via the pyridine nitrogen.
Properties
CAS No. |
166739-14-6 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 2-(pyridin-3-ylmethoxy)acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)9-15-8-10-5-4-6-13-7-10/h4-7H,8-9H2,1-3H3 |
InChI Key |
VZASOSIXMJNLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate (Evidences 3–6) Substituent: 4-Nitrophenyl group. Crystal Structure: Monoclinic (space group P2₁/c), with a dihedral angle of 61.8° between the benzene ring and ester group . Hydrogen Bonding: Forms 2D layers via C–H···O interactions involving the nitro group and ester oxygen atoms . Density: 1.228 g/cm³, higher than analogs with H, CH₃, or Cl substituents due to tighter packing .
Comparison with Tert-butyl (3-pyridylmethoxy)acetate:
Reactivity and Functional Group Influence
- Pyridylmethoxy vs. Nitro Groups : The nitro group in tert-butyl 2-methyl-2-(4-nitrophenyl)acetate enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. In contrast, the pyridylmethoxy group may promote coordination to metal catalysts or participate in acid-base interactions due to the pyridine nitrogen .
- Bromophenyl vs.
Physicochemical Properties
- Solubility : The pyridylmethoxy group’s polarity may improve aqueous solubility relative to nitro or bromophenyl analogs, which rely on lipophilic tert-butyl groups for membrane permeability .
- Thermal Stability : The tert-butyl group’s steric protection likely stabilizes the acetate ester against hydrolysis, a trait shared across analogs .
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